REACTION_CXSMILES
|
Br.C[O:3][C:4]1[CH:5]=[C:6]([C:10]23[CH2:18][CH:14]([N:15]([CH3:17])[CH2:16]2)[CH2:13][CH2:12][CH2:11]3)[CH:7]=[CH:8][CH:9]=1.Br>>[OH:3][C:4]1[CH:5]=[C:6]([C:10]23[CH2:18][CH:14]([N:15]([CH3:17])[CH2:16]2)[CH2:13][CH2:12][CH2:11]3)[CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
Br.COC=1C=C(C=CC1)C12CCCC(N(C1)C)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Aqueous ammonia is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C12CCCC(N(C1)C)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.245 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |